molecular formula C7H8Br2S B8058685 2-(2-Bromoethyl)-3-(bromomethyl)thiophene

2-(2-Bromoethyl)-3-(bromomethyl)thiophene

Cat. No. B8058685
M. Wt: 284.01 g/mol
InChI Key: MPKBSQLXLBIFFX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-(bromomethyl)thiophene is a useful research compound. Its molecular formula is C7H8Br2S and its molecular weight is 284.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Angiotensin II Antagonist : 2-Ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, a compound related to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, was used in the synthesis of the angiotensin II antagonist, SK&F 106686. This showcases its utility in pharmaceutical synthesis (Pridgen et al., 1998).

  • Regioselective Halogenation : Uncatalyzed side-chain halogenations of thiophenes, including compounds similar to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, demonstrated clean and regioselective reactions at the α-position (Nakayama et al., 1993).

  • Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles, resulting in compounds that underwent tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

  • Synthesis of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those similar to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, was studied to understand the effects on optical and photophysical properties (Li et al., 2002).

  • Pharmacological Applications : A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions revealed potential antithrombotic and haemolytic activities, indicating possible medicinal applications (Rizwan et al., 2014).

  • Synthesis of Novel Tetrasubstituted Thiophenes : Functionalized tetrasubstituted thiophenes were synthesized using 3-(bromomethyl)quinoxalin-2(1H)-ones as precursors, showcasing the utility of bromomethyl thiophene derivatives in creating complex organic molecules (Piltan, 2020).

properties

IUPAC Name

2-(2-bromoethyl)-3-(bromomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2S/c8-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKBSQLXLBIFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-3-(bromomethyl)thiophene

Synthesis routes and methods I

Procedure details

To a solution of 9.5 g of triphenylphosphine dibromide dissolved in 50 mL of acetonitrile, 2 g of 6,7-dihydro-4H-thieno[3,2-c]pyrane obtained in Example 14 was added, and the resulting mixture was refluxed for 8 hours. The reaction product solution was concentrated by evaporation under reduced pressure. To the residue, 5 mL of ethyl acetate and then 15 mL of n-hexane were added. The resulting mixture was stirred for 1 hour at room temperature and 2 hours at below 5° C., filtered, and concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography (eluent, n-hexane:ethyl acetate=10:1) to obtain 3.3 g (yield of 80%) of the title compound as a yellowish oil, of which analysis data were the same as obtained in Example 7.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2.0 g of the compound obtained in Example 2 was dissolved in 40 mL of dichloromethane, and the resulting solution was cooled to below 5° C. 13.4 g of triphenylphosphine dibromide was added thereto, and the resulting mixture was warmed to room temperature, stirred for 4 hours, and concentrated by evaporation under reduced pressure. To the residue, 5 mL of ethyl acetate and then 15 mL of n-hexane were added. The resulting mixture was stirred for 1 hour at room temperature and 2 hours at below 5° C., filtered and condensed under reduced pressure. The residue was subjected to silica gel column chromatography (eluent, n-hexane:ethyl acetate=10:1) to obtain 2.9 g (yield of 80%) of the title compound as a yellowish oil.
Name
compound
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)-3-(bromomethyl)thiophene
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2-(2-Bromoethyl)-3-(bromomethyl)thiophene
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2-(2-Bromoethyl)-3-(bromomethyl)thiophene
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2-(2-Bromoethyl)-3-(bromomethyl)thiophene
Reactant of Route 6
2-(2-Bromoethyl)-3-(bromomethyl)thiophene

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